molecular formula C15H15N3O3S B6142152 3-amino-5-(3,4-dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 307512-25-0

3-amino-5-(3,4-dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B6142152
CAS No.: 307512-25-0
M. Wt: 317.4 g/mol
InChI Key: HICGSCACMHBXPZ-UHFFFAOYSA-N
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Description

3-amino-5-(3,4-dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a thienopyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-amino-5-(3,4-dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis and repair . This inhibition can lead to the disruption of cellular proliferation, making it a potential candidate for anticancer therapies. Additionally, the compound interacts with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting acetylcholinesterase, the compound can affect neurotransmission, which may have implications for treating neurodegenerative diseases.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells by activating caspase pathways . It also affects gene expression by modulating transcription factors involved in cell cycle regulation. Furthermore, the compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes such as dihydrofolate reductase and acetylcholinesterase, inhibiting their activity . This binding interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site and block substrate access. Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA. This can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure to light and heat can lead to degradation, reducing its effectiveness. Long-term studies in vitro and in vivo have demonstrated that the compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been shown to exert therapeutic effects without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended biochemical reactions. Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired therapeutic outcome.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and may contribute to the compound’s overall pharmacological effects. The compound also interacts with cofactors such as NADPH, which are essential for its enzymatic metabolism. Additionally, the compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins. These factors determine the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be transported into the nucleus, where it modulates gene expression by interacting with transcription factors. Additionally, the compound may be targeted to specific organelles, such as mitochondria, where it can affect cellular metabolism and energy production. Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity by altering its binding to intracellular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-(3,4-dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with thiourea and methyl acetoacetate in the presence of a base, followed by cyclization to form the thienopyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-(3,4-dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted derivatives.

Scientific Research Applications

3-amino-5-(3,4-dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular pathways.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-5-(3,4-dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxyphenyl group enhances its ability to interact with biological targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

3-amino-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-8-17-14-13(15(19)18(8)16)10(7-22-14)9-4-5-11(20-2)12(6-9)21-3/h4-7H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICGSCACMHBXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CS2)C3=CC(=C(C=C3)OC)OC)C(=O)N1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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